molecular formula C7H5N3O2 B1581201 8-Nitroimidazo[1,2-a]pyridine CAS No. 52310-46-0

8-Nitroimidazo[1,2-a]pyridine

Cat. No. B1581201
CAS RN: 52310-46-0
M. Wt: 163.13 g/mol
InChI Key: FXGFBWQPMINBNG-UHFFFAOYSA-N
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Description

8-Nitroimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 52310-46-0 and a molecular weight of 163.14 . It is a solid substance with a melting point between 188 - 190 degrees .


Synthesis Analysis

There are several methods for the synthesis of imidazo[1,2-a]pyridines. One effective multi-step synthesis method has been reported, achieving impressive yields ranging from 93% to 97% . Another method involves an asymmetric interrupted Barton-Zard reaction of electron-deficient imidazo[1,2-a]pyridines with α-substituted isocyanoacetates .


Molecular Structure Analysis

The molecular structure of 8-Nitroimidazo[1,2-a]pyridine is represented by the linear formula C7H5N3O2 . The InChI code for this compound is 1S/C7H5N3O2/c11-10(12)6-2-1-4-9-5-3-8-7(6)9/h1-5H .


Chemical Reactions Analysis

The reaction enables the dearomatization of 8-nitroimidazo[1,2-a]pyridines, providing straightforward access to an array of optically active highly functionalized imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

8-Nitroimidazo[1,2-a]pyridine is a solid substance with a melting point between 188 - 190 degrees . It has a molecular weight of 163.14 .

Scientific Research Applications

Synthesis and Chemical Reactivity

8-Nitroimidazo[1,2-a]pyridine derivatives have been explored for their potential in synthesis and chemical reactivity. For instance, the study by Vanelle et al. (2008) describes the synthesis of new 3-Nitroimidazo[1,2-a]pyridine derivatives through SRN1 reactions, highlighting the chemical versatility of this compound (Vanelle, Szabo, & Crozet, 2008). Additionally, Bazin et al. (2013) developed alternative strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine, expanding the structural diversity of C2- and C3-functionalized imidazo[1,2-a]pyridines (Bazin, Marhadour, Tonnerre, & Marchand, 2013).

Potential Pharmacological Applications

The compound has been studied for its potential pharmacological applications. For example, Fersing et al. (2019) synthesized and evaluated 29 original 3-nitroimidazo[1,2-a]pyridine derivatives as antiparasitic molecules, identifying compound 5 as a potential antileishmanial and antitrypanosomal hit molecule (Fersing et al., 2019). Another study by Fersing et al. (2020) investigated the structure-activity relationship in the 3-nitroimidazo[1,2-a]pyridine series for antikinetoplastid activity, identifying molecule 8 as a promising candidate with potent antitrypanosomal activity and improved pharmacokinetic properties (Fersing, Boudot, Paoli-Lombardo, et al., 2020).

Structural and Chemical Analysis

Studies have also focused on understanding the structural and chemical properties of 8-Nitroimidazo[1,2-a]pyridine derivatives. Tafeenko et al. (1996) conducted X-ray structural investigations and semi-empirical calculations of charge distribution in such compounds, providing insights into their electronic structure (Tafeenko, Paseshnichenko, & Schenk, 1996). This kind of research is crucial for the development of new compounds with specific desired properties.

Safety And Hazards

The safety information for 8-Nitroimidazo[1,2-a]pyridine includes several hazard statements such as H302, H312, and H332 . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

Imidazo[1,2-a]pyridines have become a hotspot in the current chemical industry due to their remarkable biological activity, which includes anti-inflammatory, antiviral, antiulcer, antifungal, anticancer, and anxiolytic properties . Therefore, compounds containing imidazo[1,2-a]pyridine, such as 8-Nitroimidazo[1,2-a]pyridine, are promising for further in-depth study of antitumor properties .

properties

IUPAC Name

8-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)6-2-1-4-9-5-3-8-7(6)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGFBWQPMINBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344316
Record name 8-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Nitroimidazo[1,2-a]pyridine

CAS RN

52310-46-0
Record name 8-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
FS Hosseini, M Bayat - Current Organic Synthesis, 2018 - ingentaconnect.com
Aim and Objectives: Development of simple synthetic routes for widely used organic compounds from readily available reagents is one of the major tasks in organic chemistry. Therefore…
Number of citations: 6 www.ingentaconnect.com
Q Wan, C Zheng, YF Yuan, SL You - Science Bulletin, 2022 - Elsevier
Imidazo[1,2-a]pyridines are present in numerous biologically active compounds as the core structural motif. Herein, we report an asymmetric interrupted Barton-Zard reaction of electron-…
Number of citations: 3 www.sciencedirect.com
A GUEIFFIER, JC MILHAVET, Y BLACHE… - Chemical and …, 1990 - jstage.jst.go.jp
The reactions of nitrosyl chloride with 6-and 8-acetamido-7-methylimidazo [1, 2—a] pyridine (7g—i) reveal clear differences of reactivity of these isomeric structures. After …
Number of citations: 15 www.jstage.jst.go.jp
M Bayat, FS Hosseini - Tetrahedron letters, 2017 - Elsevier
The one-pot, multicomponent synthesis of imidazopyridine and pyridopyrimidine fused heterocyclic systems from readily available diamines, l,l-bis(methylthio)-2-nitroethene, …
Number of citations: 27 www.sciencedirect.com
M Andaloussi, E Moreau, N Masurier, J Lacroix… - European journal of …, 2008 - Elsevier
Novel imidazo[1,2-a]naphthyridinic systems 6a–15a and 6b–15b were obtained from Friedländer's reaction in imidazo[1,2-a]pyridine series. Most of the compounds were evaluated for …
Number of citations: 58 www.sciencedirect.com
S Yosefdad, M Bayat, Y Valadbeigi - Monatshefte für Chemie-Chemical …, 2023 - Springer
A one-pot approach for the synthesis of polyfunctionalized imidazopyridine carbonitrile and pyridopyrimidine carbothioamide derivatives, via reaction of 1,1-bis(methylthio)-2-nitroethene…
Number of citations: 0 link.springer.com
U Bratušek, A Hvala, B Stanovnik - Journal of heterocyclic …, 1998 - Wiley Online Library
4‐(2‐Bromo‐1‐dimethylaminoethylidene)‐2‐phenyl‐5(4H)‐oxazolone (5) reacts with N,N‐dimethyl‐N'‐heteroarylformamidines 7 to form imidazoazine derivatives 9 with the oxazolone …
Number of citations: 10 onlinelibrary.wiley.com
M Wen, C Qu, X Su, M Ding, Z Deng, X Hong - Wuhan University Journal …, 2014 - Springer
In this article, an effective feasible method to synthesize translocator protein 18kDa (TSPO) imidazopyridine ligand 7 is discussed. A new procedure for the synthesis of the key …
Number of citations: 1 link.springer.com
M Afsharnezhad, M Bayat, FS Hosseini - Molecular Diversity, 2020 - Springer
Structurally diverse benzo[g]chromenes were conveniently synthesized by one-pot, multi-component reaction of N-alkyl-1-(methylthio)-2-nitroethenamine (derived from the reaction of …
Number of citations: 6 link.springer.com
S Yan, Y Chen, L Liu, N He, J Lin - Green chemistry, 2010 - pubs.rsc.org
An efficient one-pot, three-component synthesis of highly substituted bicyclic pyridines containing a ring-junction nitrogen, starting from simple and readily available materials, is …
Number of citations: 87 pubs.rsc.org

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